Butein tetramethyl ether

Descripción

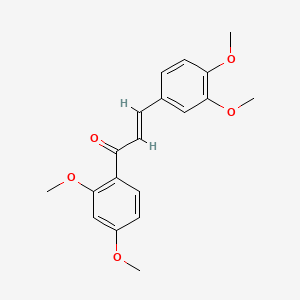

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by two aryl rings substituted with methoxy groups at distinct positions. The compound is synthesized via Claisen-Schmidt condensation between 1-(2,4-dimethoxyphenyl)ethanone and 3,4-dimethoxybenzaldehyde under reflux conditions, a method widely employed for chalcone synthesis . Its molecular formula is C₁₉H₂₀O₅ (molecular weight: 328.36 g/mol), with a CAS registry number of 100753-41-1 . The (2E)-configuration is critical for its biological activity, as the α,β-unsaturated ketone moiety enables interactions with cellular targets such as kinases and transcription factors.

Propiedades

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100753-43-3 | |

| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Conventional Base-Catalyzed Synthesis

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing this chalcone. The reaction involves the base-catalyzed aldol condensation between 3,4-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde. In a representative procedure, 3,4-dimethoxyacetophenone (12.5 g, 69 mmol) and 2,4-dimethoxybenzaldehyde (0.33 g, 2.0 mmol) are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide (10% w/v) under reflux for 24 hours. The crude product is isolated via filtration and recrystallized from ethanol, yielding 87% of the target compound.

Key Reaction Parameters:

- Base: Sodium hydroxide (2–4 equivalents)

- Solvent: Ethanol or aqueous ethanol

- Temperature: Reflux (78–80°C)

- Time: 12–24 hours

This method is favored for its scalability and reproducibility, though it requires careful control of stoichiometry to minimize byproducts such as Michael adducts.

Micellar-Mediated Synthesis

Recent advancements in green chemistry have introduced micellar media as a sustainable alternative. Cetyltrimethylammonium bromide (CTAB) or Tween 80 surfactants facilitate the reaction in aqueous environments, reducing organic solvent use. In a typical protocol, 3,4-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde are combined in a 1:1 molar ratio with CTAB (5 × CMC, 0.0045 M) and sodium hydroxide (2 equivalents) at room temperature for 24 hours. This approach achieves yields comparable to conventional methods (65–70%) while enhancing reaction efficiency under milder conditions.

Advantages:

- Reduced solvent toxicity

- Lower energy requirements

- Improved functional group tolerance

Alternative Synthetic Routes

Grinding Technique

A solvent-free mechanochemical approach utilizes solid sodium hydroxide as both the base and grinding agent. Equimolar amounts of 3,4-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde are ground in a mortar with NaOH (10% w/w) for 15 minutes, yielding 70% of the chalcone. This method eliminates solvent waste and shortens reaction times significantly.

Reaction Conditions:

- Grinding Time: 15 minutes

- Workup: Washing with cold water and recrystallization from ethanol

Optimization and Yield Enhancement

Base and Solvent Selection

The choice of base critically impacts yield. Potassium hydroxide in ethanol marginally outperforms sodium hydroxide in some cases (75% vs. 70%), likely due to its stronger basicity. Polar aprotic solvents like dimethylformamide (DMF) have also been explored but show no significant advantage over ethanol.

Temperature and Time

Elevating the reaction temperature to 45°C in micellar systems increases yields by 10–15%, while prolonged reaction times (>24 hours) risk decomposition.

Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

Chalcone, 3,4,2’,4’-tetramethoxy- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Can be reduced to form dihydrochalcones.

Substitution: Can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing agents.

Substitution: Reagents like halogens, acids, and bases are commonly used.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study demonstrated that specific analogs inhibited the growth of breast cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro assays have shown that (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can scavenge free radicals effectively, thus reducing cellular damage caused by oxidative stress .

Anti-inflammatory Effects

Another significant application is in the area of anti-inflammatory research. The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests its potential use in treating inflammatory diseases .

Materials Science Applications

Organic Photovoltaics

In materials science, (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been explored as a potential organic semiconductor for use in organic photovoltaic devices. Its ability to form thin films with good charge transport properties makes it a candidate for enhancing the efficiency of solar cells .

Polymer Chemistry

The compound can also be utilized in polymer chemistry for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Organic Synthesis Applications

Building Block for Synthesis

As a versatile building block in organic synthesis, (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be used to synthesize more complex molecules. Its reactive double bond allows for various transformations such as Michael additions and Diels-Alder reactions, facilitating the creation of diverse chemical entities for pharmaceutical applications .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity | Induced apoptosis in breast cancer cells through ROS generation | Medicinal Chemistry |

| Antioxidant Capacity Analysis | Effective scavenging of free radicals; reduced oxidative stress | Health Sciences |

| Anti-inflammatory Research | Inhibition of COX and LOX enzymes | Pharmacology |

| Organic Photovoltaic Study | Enhanced charge transport properties in thin films | Materials Science |

| Polymer Composite Development | Improved mechanical strength and thermal stability | Polymer Chemistry |

Mecanismo De Acción

The mechanism of action of chalcone, 3,4,2’,4’-tetramethoxy- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity

Comparación Con Compuestos Similares

Structural Features and Crystallographic Data

The compound’s structure is compared to analogs with variations in substituent groups, aryl ring composition, and stereochemistry (Table 1).

Table 1: Structural Comparison of Selected Chalcone Derivatives

Key Observations:

Physicochemical Properties

Table 2: Solubility and Lipophilicity

Key Observations:

Actividad Biológica

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. Chalcones are known for their role as precursors in the biosynthesis of flavonoids and exhibit a variety of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

- Molecular Formula : C19H20O5

- Molecular Weight : 320.36 g/mol

- IUPAC Name : (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

- CAS Number : 155048-06-9

Chalcone derivatives like (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exert their biological effects through various mechanisms:

- Antiproliferative Effects : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to cause G2/M phase arrest by modulating the expression of cyclins and checkpoint proteins such as cyclin B1 and p21 .

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol. This process activates caspases, leading to programmed cell death .

- Inhibition of Tumor Angiogenesis : Studies have highlighted the ability of chalcones to suppress angiogenesis by inhibiting key signaling pathways such as STAT3 and NF-κB, which are crucial for tumor growth and metastasis .

- Antimicrobial Properties : The compound has demonstrated potential in enhancing the efficacy of antibiotics by inhibiting efflux pumps in bacteria, thereby increasing intracellular drug concentrations.

Biological Activity Overview

The following table summarizes various biological activities associated with (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one:

Case Study 1: Antiproliferative Effects on Melanoma Cells

A study investigated the effects of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one on melanoma cell lines A2058 and BLM. The results demonstrated significant antiproliferative activity with an IC50 value indicating potent inhibition of cell growth. The mechanism involved G2/M phase arrest and activation of apoptotic pathways through caspase activation .

Case Study 2: Inhibition of Angiogenesis

In another study focused on breast cancer models, the compound was shown to inhibit angiogenesis by downregulating VEGF expression and disrupting endothelial cell function. This effect was mediated through the suppression of NF-κB signaling pathways .

Q & A

Q. How is (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one synthesized, and what are the critical parameters for optimizing yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A standard protocol involves reacting substituted acetophenones (e.g., 2,4-dimethoxyacetophenone) with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) in ethanol or methanol under basic (e.g., NaOH) or acidic conditions. Key parameters include:

- Molar ratio : A 1:1.2 ratio of acetophenone to aldehyde improves yield .

- Solvent : Polar protic solvents (e.g., ethanol) enhance reaction efficiency .

- Temperature : Reflux conditions (~80°C) are optimal for enolate formation .

- Catalyst : NaOH or KOH (10–20 mol%) accelerates the reaction . Yields typically range from 65–85%, depending on substituent steric effects .

Q. What spectroscopic techniques are employed to confirm the structure and E-configuration of this chalcone derivative?

- 1H NMR : The trans (E) configuration is confirmed by the coupling constant (J = 15–16 Hz) between the α- and β-vinylic protons .

- XRD crystallography : Provides unambiguous proof of the E-configuration and dihedral angles between aromatic rings .

- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) validate functional groups .

- UV-Vis : Conjugation between aromatic systems results in λmax ~350–380 nm .

Advanced Research Questions

Q. How do substituent positions (2,4- vs. 3,4-dimethoxy) influence the compound’s electronic properties and reactivity?

Substituent positioning alters electron density distribution:

- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups at the 2- and 4-positions create steric hindrance, reducing electrophilicity at the carbonyl carbon .

- 3,4-Dimethoxyphenyl : The para-methoxy group enhances resonance stabilization, increasing conjugation and polarizability . Computational studies (DFT) show that 3,4-dimethoxy substitution lowers the HOMO-LUMO gap (ΔE ≈ 3.5 eV) compared to 2,4-substituted analogs (ΔE ≈ 4.2 eV), enhancing charge transfer capacity .

Q. What methodological strategies resolve discrepancies between experimental and computational data (e.g., bond lengths, λmax)?

Discrepancies arise from approximations in computational models. To reconcile

- Basis set selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate bond length predictions .

- Solvent effects : Include solvent polarity corrections (e.g., PCM model) in DFT calculations to match experimental UV-Vis λmax .

- Vibrational scaling : Apply a scaling factor (0.961–0.967) to calculated IR frequencies to align with experimental data .

Q. How can density functional theory (DFT) predict the compound’s chemical reactivity and stability?

Key DFT-derived parameters include:

Q. What methodological approaches evaluate the compound’s antimicrobial activity, and how are conflicting bioassay data interpreted?

- Agar diffusion assay : Zones of inhibition (ZOI) against pathogens (e.g., S. aureus, E. coli) are measured at 50–100 µg/mL concentrations .

- MIC determination : Broth microdilution quantifies minimum inhibitory concentrations (MICs) . Conflicting data may arise from:

- Strain variability : Pathogen resistance profiles differ across labs.

- Solubility limitations : Methoxy groups reduce aqueous solubility, necessitating DMSO as a co-solvent . Normalize results using positive controls (e.g., ciprofloxacin) and statistical validation (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.